レウコマイシン A4

概要

説明

レウコマイシン A4は、レウコマイシン複合体から得られる主要な代謝産物であり、キタサト属細菌(Streptomyces kitasatoensis)によって産生される、構造的に密接に関連するマクロライド系抗生物質のファミリーです。 1953年に発見されたthis compoundは、この複合体の中で最も強力な抗生物質の一つであり、黄色ブドウ球菌(Staphylococcus aureus)、枯草菌(Bacillus subtilis)、ジフテリア菌(Corynebacterium diphtheriae)、淋菌(Neisseria gonorrhoeae)、インフルエンザ菌(Haemophilus influenzae)など、さまざまな細菌に対して顕著な活性を示します .

科学的研究の応用

Leucomycin A4 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the structure and reactivity of macrocyclic lactone antibiotics.

Biology: Investigated for its antibacterial properties and its effects on various bacterial strains.

Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by gram-positive bacteria.

Industry: Utilized in the development of new antibiotics and other pharmaceutical products

作用機序

レウコマイシン A4は、細菌のリボソームに結合してタンパク質合成を阻害することでその効果を発揮します。この作用は、細菌の成長と複製を阻害し、最終的に細菌を死滅させます。 This compoundの分子標的は、細菌リボソームの50Sサブユニットであり、その作用機序に関与する経路はペプチド結合形成の阻害に関連しています .

生化学分析

Biochemical Properties

Leucomycin A4 has potent activity against a variety of bacteria, including S. aureus, B. subtilis, C. diphtheriae, N. gonorrhoeae, and H. influenzae

Cellular Effects

Leucomycin A4 exerts its effects on various types of cells, primarily bacterial cells. It influences cell function by interfering with protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Leucomycin A4 involves binding to the bacterial ribosome, inhibiting protein synthesis . This interference with protein synthesis can lead to changes in gene expression and ultimately cell death.

Temporal Effects in Laboratory Settings

Some of these degradation products present no antibacterial activity but present toxicity, which can cause undesirable side effects for patients .

Transport and Distribution

Given its antibacterial activity, it is likely transported into bacterial cells where it can exert its effects .

Subcellular Localization

The subcellular localization of Leucomycin A4 is likely within the bacterial cells it targets, specifically at the ribosomes where it inhibits protein synthesis

準備方法

合成経路と反応条件

レウコマイシン A4の調製には、アセチル化、酸およびアルカリ加水分解を含む複雑な合成経路が関与しています。 This compoundとその関連化合物の構造は、核磁気共鳴(NMR)および紫外(UV)分光法などのさまざまな分光法によって決定されます .

工業生産方法

This compoundの工業生産は、主に微生物キタサト属細菌(Streptomyces kitasatoensis)による発酵に依存しています。 発酵プロセスでは、酸性条件下で分解産物が生成される可能性があり、毒性と望ましくない副作用をもたらす可能性があります .

化学反応の分析

反応の種類

レウコマイシン A4は、次のようないくつかの種類の化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。

還元: この反応は、水素の付加または酸素の除去を伴います。

置換: この反応は、1つの原子または原子団を別の原子または原子団で置き換えることを伴います。

一般的な試薬と条件

This compoundの反応で使用される一般的な試薬には、酸、塩基、およびさまざまな有機溶媒が含まれます。 これらの反応の条件は、多くの場合、所望の結果を保証するために、制御された温度とpHレベルを必要とします .

生成される主要な生成物

This compoundの反応から生成される主要な生成物には、さまざまなアセチル化および脱アセチル化誘導体が含まれ、それらはそれぞれ独自の分光特性を持っています .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

化学: マクロライド系抗生物質の構造と反応性を研究するためのモデル化合物として使用されます。

生物学: 抗菌作用とそのさまざまな細菌株への影響について調査されています。

医学: 特にグラム陽性菌による細菌感染症の治療における潜在的な用途について探索されています。

類似化合物との比較

レウコマイシン A4は、レウコマイシン A1、A3、A5、A6、A7、A8、A9、およびA13を含む、構造的に密接に関連する化合物のファミリーの一部です。これらの化合物は、類似の構造と抗菌特性を共有していますが、特定の化学修飾と分光特性が異なります。 This compoundは、幅広い細菌に対する強力な活性と特定の構造特性によって特徴付けられます .

類似化合物のリスト

- レウコマイシン A1

- レウコマイシン A3

- レウコマイシン A5

- レウコマイシン A6

- レウコマイシン A7

- レウコマイシン A8

- レウコマイシン A9

- レウコマイシン A13

生物活性

Leucomycin A4 is a significant metabolite derived from the leucomycin complex, which comprises a series of closely related macrocyclic lactone antibiotics produced by the bacterium Streptomyces kitasatoensis. Discovered in 1953, Leucomycin A4 is recognized for its potency against various bacterial strains, particularly Gram-positive bacteria, and is utilized in veterinary medicine for the treatment of infections caused by mycoplasma, leptospira, and other pathogens .

Leucomycin A4 exhibits limited solubility in water but is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). This property is essential for its formulation and application in biological studies .

Table 1: Solubility Profile of Leucomycin A4

| Solvent | Solubility |

|---|---|

| Water | Limited |

| Ethanol | Soluble |

| Methanol | Soluble |

| DMF | Soluble |

| DMSO | Soluble |

Antimicrobial Properties

Leucomycin A4 has demonstrated significant antibacterial activity against a range of pathogens. Its primary mechanism involves inhibition of protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolide antibiotics. This action disrupts bacterial growth and replication.

Efficacy Against Bacterial Strains

Research indicates that Leucomycin A4 is effective against several Gram-positive bacteria, including:

- Staphylococcus aureus

- Streptococcus pneumoniae

- Mycoplasma species

In comparative studies, it has been shown that Leucomycin A4 possesses a higher potency than some of its analogs within the leucomycin complex .

Cytotoxicity and Antiproliferative Effects

Recent studies have also explored the cytotoxic effects of Leucomycin A4 on human cancer cell lines. Notably, it has shown moderate antiproliferative activity against:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- PC-3 (prostate cancer)

These findings suggest potential applications in oncology, although further research is needed to fully elucidate its mechanisms and efficacy in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of Leucomycin A4 can be influenced by structural modifications. For instance, derivatives with specific substituents have exhibited varying levels of activity. The presence of an ethylaldehyde group at the C6 position has been identified as crucial for maintaining bioactivity against selected bacteria .

Table 2: Biological Activity of Leucomycin A4 and Its Derivatives

| Compound | Activity Level | Target Cells |

|---|---|---|

| Leucomycin A4 | Moderate | Gram-positive bacteria |

| Derivative 1 | Low | HeLa |

| Derivative 2 | High | MCF-7 |

| Derivative 3 | Moderate | PC-3 |

Case Studies and Research Findings

Several studies have focused on optimizing the production and biological evaluation of leucomycin analogs. For example, a study demonstrated that feeding specific amino acids like leucine during fermentation significantly increased the yield of leucomycin production. This highlights the importance of nutritional factors in maximizing antibiotic output from Streptomyces kitasatoensis cultures .

Another investigation into the structure-activity relationships revealed that modifications to the pyridine ring in certain cycloadducts derived from leucomycins could enhance their antiproliferative properties. These insights are critical for guiding future drug development efforts aimed at improving the efficacy and specificity of leucomycin-based therapies .

特性

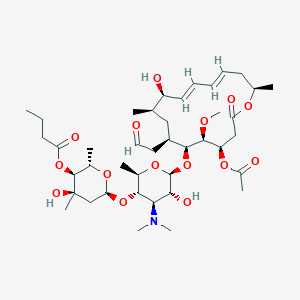

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H67NO15/c1-11-15-31(46)55-39-26(5)52-33(22-41(39,7)49)56-36-25(4)53-40(35(48)34(36)42(8)9)57-37-28(18-19-43)20-23(2)29(45)17-14-12-13-16-24(3)51-32(47)21-30(38(37)50-10)54-27(6)44/h12-14,17,19,23-26,28-30,33-40,45,48-49H,11,15-16,18,20-22H2,1-10H3/b13-12+,17-14+/t23-,24-,25-,26+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTMRUKLMXPAKO-RXUUKHTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)C)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H67NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

814.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18361-46-1 | |

| Record name | Leucomycin A4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18361-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucomycin A4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEUCOMYCIN A4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP88W7ZP3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key structural difference between Leucomycin A4 and Leucomycin A3?

A1: Leucomycin A4 differentiates itself from Leucomycin A3 by the substitution at the 4-O position of the mycarose sugar moiety. While Leucomycin A3 possesses a 4-O-isovaleryl group, Leucomycin A4 has a 4-O-n-butyryl group instead. [] This seemingly minor alteration can potentially influence the molecule's binding affinity to its target and subsequently affect its biological activity.

Q2: How do the structures of Leucomycin A4, A6, and A8 relate to each other?

A2: Leucomycin A4, A6, and A8 belong to a subset of Leucomycin components that share a common structural feature: an O-acetyl group on C-3 of the 16-membered lactone ring. [] They primarily differ in the acyl substituent at the 4-O position of the mycarose sugar. Leucomycin A4 bears a 4-O-n-butyryl group, A6 carries a 4-O-propionyl group, and A8 possesses a 4-O-acetyl group. [] These variations in the acyl chain length may influence their pharmacological properties.

Q3: Besides structural characterization, what other information is available about Leucomycin A4 based on the provided research papers?

A3: The provided research papers primarily focus on the structural elucidation of Leucomycin A4 and its related components. [, ] Information regarding its interaction with targets, downstream effects, stability, catalytic properties, computational modeling, SAR, formulation, regulations, PK/PD, efficacy, resistance mechanisms, toxicology, delivery strategies, biomarkers, environmental impact, or other aspects you listed is not available in these research papers.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。